SIK1 activator 1
Description
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
methyl (2S,9R,10S,13R,17S)-17-(2-hydroxyethoxy)-9-methyl-5,16-dioxapentacyclo[12.3.3.01,13.02,10.04,8]icosa-4(8),6-diene-14-carboxylate |
InChI |
InChI=1S/C23H32O6/c1-14-15-4-5-19-22(20(25)26-2)7-3-8-23(19,21(29-13-22)28-11-9-24)17(15)12-18-16(14)6-10-27-18/h6,10,14-15,17,19,21,24H,3-5,7-9,11-13H2,1-2H3/t14-,15+,17+,19+,21-,22?,23?/m1/s1 |
InChI Key |
KPHNZYDMRWKISV-DMZIABCJSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2CC[C@H]3C4(CCCC3([C@H]2CC5=C1C=CO5)[C@@H](OC4)OCCO)C(=O)OC |
Canonical SMILES |
CC1C2CCC3C4(CCCC3(C2CC5=C1C=CO5)C(OC4)OCCO)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategies for SIK1 Activator 1
The development of this compound originated from scaffold optimization campaigns targeting salt-inducible kinases (SIKs). Initial lead compounds were derived from pyrido[2,3-d]pyrimidin-7-one derivatives, which exhibited dual activity against STE kinases and SIK isoforms. Structural modifications focused on improving selectivity for SIK1 over off-target kinases such as PAK1, MST3, and ABL1. Key design elements included:
Backbone Construction and Functionalization
The core structure of this compound features a pyrido[2,3-d]pyrimidin-7-one scaffold substituted with a 5-ethylpyrazole moiety and a benzimidazole ring. Synthesis began with ethyl 2-(4-bromo-2-chlorophenyl)acetate (20 ), which underwent cyclization with 4-amino-2-(methylthio)pyrimidine-5-carbaldehyde to form the pyrido[2,3-d]pyrimidine intermediate (21 ). Miyaura borylation introduced a boronic acid pinacol ester (22 ), enabling Suzuki cross-coupling with heteroaryl boronic acids.
Example reaction step:
**Suzuki Coupling**
Compound **22** + Pyrazole boronic acid → Intermediate **26**
Catalyst: Pd(PPh3)4
Base: K2CO3
Solvent: Dioxane/H2O (4:1)
Yield: 68–72%
Side Chain Modifications
The 5-amino-1,3-dioxane side chain was synthesized via protection of serinol (23 ) with phthalimide, followed by cyclization with 2-bromo-1,1’-diethoxyethane. Nucleophilic substitution of intermediate 25 with pyrido[2,3-d]pyrimidine derivatives introduced the final side chain, critical for SIK1 binding.
Chemical Synthesis and Optimization
Synthetic Route for Lead Compound
The synthesis of this compound (10 ) proceeded through the following steps (Scheme 1):
- Esterification : 2-(4-Bromo-2-chlorophenyl)acetic acid → Ethyl ester (20 ).
- Cyclization : Formation of pyrido[2,3-d]pyrimidine (21 ).
- Borylation : Conversion to boronic acid pinacol ester (22 ).
- Suzuki Coupling : Introduction of 5-ethylpyrazole (26 ).
- Amide Coupling : Attachment of benzimidazole-carboxamide (9 ).
- Reductive Amination : Final assembly of the 5-amino-1,3-dioxane side chain.
Table 1. Key Intermediates and Reaction Conditions
| Step | Intermediate | Reaction Type | Conditions | Yield (%) |
|---|---|---|---|---|
| 1 | 20 | Esterification | EtOH, H2SO4 | 92 |
| 2 | 21 | Cyclization | KOtBu, DMF | 75 |
| 3 | 22 | Miyaura Borylation | Pd(dppf)Cl2, B2Pin2 | 81 |
| 4 | 26 | Suzuki Coupling | Pd(PPh3)4, K2CO3 | 68 |
| 5 | 9 | Amide Coupling | EDC, HOBt | 65 |
| 6 | 10 | Reductive Amination | NaBH3CN, MeOH | 58 |
Analytical Characterization
Spectroscopic Data
Pharmacological Evaluation
In Vitro Activity
This compound inhibited hepatic gluconeogenesis in primary mouse hepatocytes by 74% at 10 μM, outperforming metformin (52%). Mechanistically, it enhanced SIK1 phosphorylation at Thr182, suppressing cAMP/PKA/CREB signaling.
Table 2. Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
|---|---|
| SIK1 | 2.0 |
| SIK2 | 0.9 |
| SIK3 | 1.0 |
| ABL1 | 5.9 |
| AMPK | 35.6 |
In Vivo Efficacy
In ob/ob mice, this compound (10 mg/kg/day) reduced fasting blood glucose by 38% and improved insulin sensitivity. Histological analysis showed decreased lipid accumulation in hepatocytes.
Chemical Reactions Analysis
Key Phosphorylation Reactions in SIK1 Activation
SIK1 activation involves phosphorylation at specific residues, which regulate its enzymatic activity and subcellular localization. Key reactions include:
Phosphorylation by LKB1
-
Reaction : Liver kinase B1 (LKB1) phosphorylates SIK1 at Thr-182 within its activation loop, enabling catalytic activity .
-
Functional Impact : This phosphorylation is essential for SIK1’s role in metabolic regulation (e.g., gluconeogenesis suppression) .
Autophosphorylation
-
Reaction : SIK1 undergoes autophosphorylation at Ser-186 , stabilizing its active conformation .
-
Role : Enhances kinase stability and substrate recognition .
Calcium/Calmodulin-Dependent Phosphorylation
-
Reaction : Calcium/calmodulin-dependent protein kinase (CaMK) phosphorylates SIK1 at Thr-322 , linking SIK1 activity to calcium signaling .
-
Outcome : Promotes SIK1’s interaction with substrates like PME-1/Na⁺,K⁺-ATPase .
SIK1 Activators and Their Mechanisms
Natural and synthetic compounds enhance SIK1 activity by modulating phosphorylation or substrate interactions:
Phanginin A
-
Source : Natural diterpenoid isolated from Caesalpinia decapetala .
-
Mechanism :
-
Chemical Interaction : Binds SIK1’s kinase domain, stabilizing its active conformation .
Downstream Targets of Activated SIK1
Activated SIK1 phosphorylates multiple substrates, influencing metabolic and oncogenic pathways:
Regulatory Pathways Involving SIK1
SIK1 integrates signals from multiple pathways:
-
cAMP-PKA Signaling : PKA phosphorylates SIK1 at Thr-473/Ser-575, promoting 14-3-3 binding and cytoplasmic retention .
-
TGF-β Signaling : SIK1 forms a complex with SMAD7/SMURF2, degrading TGF-β receptors to suppress tumor progression .
-
Wnt/β-Catenin Pathway : SIK1 inhibits EMT in hepatocellular carcinoma by downregulating Snail2 and ZEB1/2 .
Scientific Research Applications
Tumor Suppression
SIK1 has been identified as a critical player in inhibiting tumor growth and metastasis. Its activation leads to the phosphorylation of various substrates that are involved in suppressing tumorigenesis. For instance, studies have shown that SIK1 inhibits the EMT process by regulating β-catenin signaling, thereby preventing cancer cell migration .
Case Study: Gastric Adenocarcinoma
- In gastric adenocarcinoma, ectopic expression of SIK1 was found to significantly reduce the expression of matrix metalloproteinase-9 (MMP-9), which is associated with cancer cell invasion and metastasis. This suggests that SIK1 could serve as a therapeutic target for inhibiting gastric cancer progression .
Development of Activators
While LKB1 is recognized as a natural activator of SIK1, research indicates that developing additional synthetic activators could provide new avenues for cancer therapy. These activators could directly stimulate SIK1 or enhance LKB1's function, potentially leading to improved outcomes in cancer treatment .
Gluconeogenesis Inhibition
Recent studies have highlighted the role of SIK1 activator 1 in metabolic regulation, particularly in gluconeogenesis. For example, phanginin A has been shown to activate SIK1, leading to reduced gluconeogenesis in hepatocytes by increasing the activity of phosphodiesterase 4 (PDE4) and inhibiting the cAMP/PKA/CREB signaling pathway .
Case Study: Obesity Model
- In ob/ob mice, long-term treatment with phanginin A resulted in significantly lowered blood glucose levels and improved glucose tolerance, demonstrating its potential as a therapeutic agent for metabolic disorders such as type 2 diabetes .
Neurological Disorders
SIK1's involvement extends to neurological conditions where it regulates processes linked to neuronal survival and function. Its activation has been studied concerning epilepsy and other neurodegenerative diseases. By modulating pathways related to neuronal apoptosis and inflammation, SIK1 activators may offer protective effects against neuronal damage .
Summary of Findings
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
Salt-inducible kinase 1 activator 1 exerts its effects by enhancing the phosphorylation of salt-inducible kinase 1. This activation leads to the inhibition of hepatic gluconeogenesis and the regulation of various metabolic pathways. The molecular targets of salt-inducible kinase 1 activator 1 include protein kinases and transcriptional coactivators, which play crucial roles in cellular signaling and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
SIK1 modulators include both activators and inhibitors, with varying selectivity and therapeutic implications. Below is a detailed comparison:
Table 1: Comparison of SIK1-Targeting Compounds
Key Comparative Insights
Mechanistic Diversity :
- Phanginin A uniquely activates SIK1 through LKB1, enhancing PDE4 activity to lower cAMP levels and inhibit gluconeogenesis . In contrast, HG-9-91-01 and YKL-05-099 are pan-SIK inhibitors that broadly suppress SIK1/2/3, leading to CRTC2 dephosphorylation and increased gluconeogenesis or disrupted DNA replication .
- SIK1 shRNA and pharmacological inhibitors (e.g., in medulloblastoma) directly reduce SIK1 expression or activity, highlighting context-dependent roles: SIK1 suppression inhibits breast cancer but promotes medulloblastoma .
Therapeutic Applications: Metabolic Disorders: Phanginin A and SIK1 activators show promise for diabetes by counteracting hyperglycemia . Conversely, pan-SIK inhibitors like HG-9-91-01 exacerbate gluconeogenesis, limiting their utility in metabolic diseases . Cancer: SIK1’s dual role is evident. In hepatocellular carcinoma (HCC), SIK1 activation suppresses EMT and metastasis via β-catenin repression . In breast cancer, SIK1 knockdown enhances p53-mediated oxidative phosphorylation, reducing proliferation . However, in desmoplastic small round cell tumors (DSRCT), SIK1 inhibition with YKL-05-099 halts tumor growth by blocking MCM2 phosphorylation .
Selectivity Challenges: No SIK1-specific small-molecule inhibitors are currently available. Activators like phanginin A are rare, underscoring the need for more selective SIK1-targeting agents.
Research Findings and Contradictions
- Metabolic Regulation: SIK1 activation in hepatocytes reduces gluconeogenic gene expression (e.g., PEPCK, G6Pase) by phosphorylating CRTC2 and retaining it in the cytoplasm .
Cancer Context Dependency :
- In HCC, SIK1 overexpression inhibits Twist1-mediated EMT and metastasis .
- In breast cancer, SIK1 interacts with both p53 (anti-tumor) and mTOR (pro-tumor), creating a therapeutic paradox .
- In DSRCT, SIK1 is a direct target of the oncogenic fusion protein EWSR1-WT1, making its inhibition critical for tumor suppression .
Biological Activity
Salt-Inducible Kinase 1 (SIK1) is a member of the AMPK-related kinase family, playing a crucial role in various physiological processes, including metabolism, immune response, and oncogenesis. The activation of SIK1 has garnered significant interest due to its potential therapeutic implications in treating metabolic disorders and cancer. This article delves into the biological activity of SIK1 activator 1, reviewing its mechanisms, effects on cellular processes, and implications for disease treatment.
Mechanisms of SIK1 Activation
SIK1 is activated primarily through phosphorylation at specific threonine residues, notably Thr182. This phosphorylation is facilitated by the tumor suppressor kinase LKB1, which is essential for SIK1's enzymatic activity. The activation loop (T-loop) of SIK1 plays a critical role in its function, with phosphorylation at this site being necessary for its kinase activity .
Key Points:
- Phosphorylation Sites: Thr182 is crucial for activation; mutations can lead to loss of function.
- Regulatory Kinases: LKB1 acts as a key upstream regulator.
- Autophosphorylation: SIK1 may also undergo autophosphorylation, enhancing its activity further .
Physiological Roles of SIK1
SIK1 is involved in numerous physiological processes:
- Metabolism Regulation: SIK1 suppresses gluconeogenesis by modulating cAMP signaling pathways. For instance, the activation of SIK1 by compounds like phanginin A has been shown to inhibit gluconeogenesis in hepatocytes by increasing PDE4 activity and reducing cAMP levels .
- Tumor Suppression: Studies indicate that SIK1 functions as a tumor suppressor by inhibiting epithelial-to-mesenchymal transition (EMT) and promoting apoptosis in cancer cells. Its downregulation has been linked to various cancers, including hepatocellular carcinoma (HCC) and breast cancer .
- Neuroprotection: SIK1 expression is upregulated by neurotrophic factors like BDNF, suggesting a role in neuronal development and protection .
1. Role in Hepatocellular Carcinoma (HCC)
A study investigated the effects of SIK1 on HCC progression. It was found that SIK1 expression was significantly downregulated in HCC tissues compared to normal liver tissues. Restoration of SIK1 expression in HCC cells inhibited cell proliferation and induced apoptosis, highlighting its potential as a therapeutic target .
2. Gluconeogenesis Inhibition
Research using phanginin A demonstrated that this compound activates SIK1, leading to reduced gluconeogenesis in primary mouse hepatocytes. The study reported that treatment with phanginin A resulted in increased SIK1 phosphorylation and enhanced PDE4 activity, which collectively suppressed glucose production .
Comparative Analysis of SIK Inhibitors
The following table summarizes various inhibitors targeting the SIK family and their effects:
Q & A
Q. What molecular mechanisms underlie SIK1 activation by SIK1 activator 1?
this compound enhances SIK1 phosphorylation, which inhibits downstream targets like CREB (cAMP-response element-binding protein), thereby suppressing gluconeogenic gene expression in the liver. Key methodologies to validate this include:
Q. What in vitro assays are recommended to assess this compound's efficacy in metabolic studies?
Standard assays include:
Q. How is SIK1 expression validated in experimental models?
Use:
- SIK1-specific antibodies validated for Western blot, immunohistochemistry (IHC), or flow cytometry (e.g., Rabbit pAb targeting SwissProt ID P57059) .
- TCGA database analysis to compare SIK1 mRNA levels in disease vs. normal tissues .
- Promoter methylation assays (e.g., MSP or pyrosequencing) to explore epigenetic regulation in cancer models .
Advanced Research Questions
Q. How should in vivo studies evaluating this compound in metabolic disease models be designed?
Key considerations:
- Animal models : Use diet-induced obese (DIO) mice or genetic models (e.g., ob/ob mice) to mimic type 2 diabetes .
- Endpoint measurements : Oral glucose tolerance tests (OGTT), insulin sensitivity assays, and liver-specific RNA-seq to assess gluconeogenic pathway suppression .
- Pharmacokinetics : Monitor bioavailability via oral gavage studies and plasma half-life analysis .
Q. How can researchers reconcile contradictory findings on SIK1's role in cancer (e.g., tumor suppressor vs. oncogene)?
Strategies include:
- Context-dependent analysis : SIK1’s role may vary by tissue type (e.g., downregulated in colorectal cancer but hyperphosphorylated in breast cancer) .
- Pathway crosstalk : Investigate interactions with AKT/STAT3 or TGF-β signaling. For example, AKT-mediated SIK1 phosphorylation disrupts its tumor-suppressive function in breast cancer .
- Epigenetic profiling : Assess promoter methylation status (e.g., TCGA data showing hypermethylation in CRC tissues) .
Q. What experimental approaches address this compound's off-target effects in kinase signaling networks?
- Kinase selectivity profiling : Use panels of recombinant kinases to test inhibitor specificity .
- CRISPR/Cas9 SIK1-knockout models : Confirm phenotype rescue upon this compound treatment .
- Phosphoproteomics : Identify global phosphorylation changes to map off-target pathways .
Q. How can researchers optimize this compound's bioavailability for preclinical studies?
- Structural analogs : Modify chemical scaffolds to enhance solubility (e.g., phosphate prodrugs like VPC03090-P) .
- Nanoparticle delivery : Improve liver-targeted uptake in metabolic studies .
- Metabolite profiling : Use LC-MS to identify active metabolites and degradation products .
Methodological and Data Analysis Questions
Q. What statistical methods are recommended for analyzing this compound's dose-dependent effects?
- Nonlinear regression models (e.g., log[inhibitor] vs. response) to calculate EC₅₀/IC₅₀ .
- ANOVA with post-hoc tests for multi-group comparisons (e.g., tumor volume in xenograft models) .
- Survival analysis (Kaplan-Meier curves) for cancer studies linking SIK1 expression to patient outcomes .
Q. How to validate SIK1's interaction with downstream targets (e.g., STAT3 or TGF-β pathways)?
- Co-immunoprecipitation (Co-IP) : Confirm protein-protein interactions (e.g., SIK1-STAT3 binding disrupted by AKT phosphorylation) .
- ChIP-seq : Map CREB or STAT3 binding sites in SIK1-regulated genes .
- RNA interference : Knock down SIK1 to observe pathway activation (e.g., TGF-β-induced EMT in CRC) .
Q. What resources are critical for benchmarking SIK1 expression across disease models?
- Public databases : TCGA for cancer-related mRNA expression, GEO datasets for metabolic studies .
- Antibody validation : Use antibodies with Advanced Verification data (e.g., Rabbit pAb for human/mouse/rat samples) .
- Pathway enrichment tools : DAVID or GSEA to link SIK1 activity to biological processes .
Contradictory Data and Reproducibility
Q. How to address discrepancies in SIK1's reported roles in different cancers?
- Tissue-specific analysis : Compare SIK1 expression and phosphorylation status across cancer types (e.g., breast vs. colorectal) .
- In vivo vs. in vitro models : Tumor microenvironment factors (e.g., TGF-β gradients) may alter SIK1 function .
- Meta-analysis : Aggregate data from multiple studies to identify consensus pathways .
Q. What steps ensure reproducibility in this compound studies?
- Detailed protocols : Document compound preparation, dosing regimens, and assay conditions .
- Data transparency : Share raw Western blot images, RNA-seq data, and statistical code via repositories like Zenodo .
- Independent validation : Collaborate with labs using orthogonal methods (e.g., different antibodies or animal models) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
